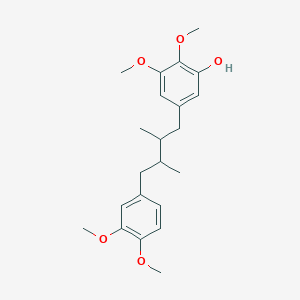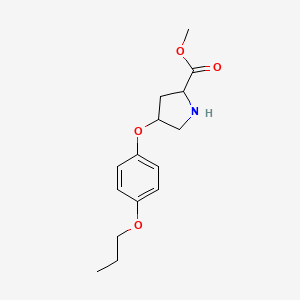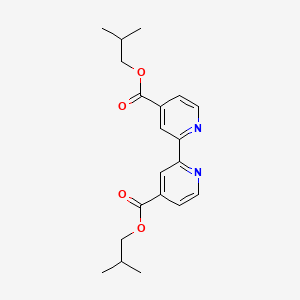![molecular formula C37H31F6N3O B12105356 1-[(1R,2R)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-1-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B12105356.png)
1-[(1R,2R)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-1-[3,5-bis(trifluoromethyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1R,2R)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-1-[3,5-bis(trifluoromethyl)phenyl]urea is a complex organic compound with a unique structure. This compound is characterized by its intricate polycyclic framework and the presence of trifluoromethyl groups, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1R,2R)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-1-[3,5-bis(trifluoromethyl)phenyl]urea typically involves multiple steps, including the formation of the polycyclic core and the introduction of the trifluoromethyl groups. Common synthetic routes may involve:
- Cyclization reactions to form the polycyclic framework.
- Functional group transformations to introduce the desired substituents.
- Coupling reactions to attach the trifluoromethyl groups.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
- Use of catalysts to enhance reaction efficiency.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice.
- Implementation of purification techniques such as chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(1R,2R)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-1-[3,5-bis(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups with different ones to modify the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-[(1R,2R)-2-(13-azapentacyclo[138002,1103,8
Chemistry: As a model compound for studying complex polycyclic structures and their reactivity.
Biology: Investigating its potential as a bioactive molecule with therapeutic properties.
Medicine: Exploring its use as a drug candidate for treating specific diseases.
Industry: Utilizing its unique properties in the development of advanced materials or chemical processes.
Mécanisme D'action
The mechanism by which 1-[(1R,2R)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-1-[3,5-bis(trifluoromethyl)phenyl]urea exerts its effects would depend on its specific interactions with molecular targets. This may involve:
Binding to receptors: The compound may interact with specific receptors on cell surfaces, triggering a biological response.
Enzyme inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal transduction: The compound could modulate signaling pathways within cells, leading to changes in cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(1R,2R)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-1-[3,5-bis(trifluoromethyl)phenyl]urea: A similar compound with slight variations in the polycyclic structure or substituents.
1-[(1R,2R)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-1-[3,5-bis(trifluoromethyl)phenyl]amide: A related compound with an amide group instead of a urea group.
Uniqueness
The uniqueness of this compound lies in its specific polycyclic structure and the presence of trifluoromethyl groups, which confer distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C37H31F6N3O |
|---|---|
Poids moléculaire |
647.6 g/mol |
Nom IUPAC |
1-[(1R,2R)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-1-[3,5-bis(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C37H31F6N3O/c38-36(39,40)26-17-27(37(41,42)43)19-28(18-26)46(35(44)47)32-12-6-5-11-31(32)45-20-24-15-13-22-7-1-3-9-29(22)33(24)34-25(21-45)16-14-23-8-2-4-10-30(23)34/h1-4,7-10,13-19,31-32H,5-6,11-12,20-21H2,(H2,44,47)/t31-,32-/m1/s1 |
Clé InChI |
NRHVCUZNNZOCGD-ROJLCIKYSA-N |
SMILES isomérique |
C1CC[C@H]([C@@H](C1)N2CC3=C(C4=CC=CC=C4C=C3)C5=C(C2)C=CC6=CC=CC=C65)N(C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F)C(=O)N |
SMILES canonique |
C1CCC(C(C1)N2CC3=C(C4=CC=CC=C4C=C3)C5=C(C2)C=CC6=CC=CC=C65)N(C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-Hexanoyloxy-16-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) hexanoate](/img/structure/B12105274.png)

![5-[(Acetyloxy)methyl]-3a,6,7,7a-tetrahydro-2-methyl-(3aR,5R,6S,7R,7aR)-5H-Pyrano[3,2-d]thiazole-6,7-diol Diacetate (Ester)](/img/structure/B12105292.png)

![2-[[2-[(2-Amino-3-carboxypropanoyl)amino]-3-carboxypropanoyl]amino]butanedioic acid](/img/structure/B12105304.png)

![Benzyl 2-[(2-ethoxy-5-oxooxolan-3-yl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B12105315.png)


![4-[(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl)oxy]-4-oxobutanoic acid](/img/structure/B12105333.png)
![5-(carbamoylamino)-3-{6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylsulfanyl}-1,2-thiazole-4-carboxamide](/img/structure/B12105341.png)

![N-benzyl-3-(4-chlorophenyl)-N-(1,5-dipyridin-4-ylpentan-3-yl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]propanamide](/img/structure/B12105367.png)
